molecular formula C9H6BrClO B096756 1-(4-bromophenyl)-3-chloroprop-2-en-1-one CAS No. 17306-04-6

1-(4-bromophenyl)-3-chloroprop-2-en-1-one

Cat. No.: B096756
CAS No.: 17306-04-6
M. Wt: 245.5 g/mol
InChI Key: RXPBSMJSLNBUBZ-AATRIKPKSA-N
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Description

trans-4’-Bromo-3-chloroacrylophenone: is an organic compound characterized by the presence of bromine and chlorine atoms attached to an acrylophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-Bromo-3-chloroacrylophenone typically involves the bromination and chlorination of an acrylophenone precursor. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent and a suitable chlorinating agent under controlled conditions. The reaction is carried out in a polar solvent, such as water, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of trans-4’-Bromo-3-chloroacrylophenone may involve large-scale bromination and chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of environmentally benign solvents and reagents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: trans-4’-Bromo-3-chloroacrylophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted acrylophenones.

    Oxidation Reactions: Formation of ketones or carboxylic acids.

    Reduction Reactions: Formation of alcohols or alkanes.

Scientific Research Applications

Chemistry: trans-4’-Bromo-3-chloroacrylophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of halogenated acrylophenones on biological systems. It is also used in the development of new biochemical assays .

Medicine: Its unique structure allows for the exploration of new pharmacophores and drug candidates .

Industry: In the industrial sector, trans-4’-Bromo-3-chloroacrylophenone is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of trans-4’-Bromo-3-chloroacrylophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates and subsequent modification of biological macromolecules .

Comparison with Similar Compounds

Uniqueness: trans-4’-Bromo-3-chloroacrylophenone is unique due to the presence of both bromine and chlorine atoms on the acrylophenone structure. This dual halogenation provides distinct reactivity and properties compared to its mono-halogenated counterparts. The combination of these halogens allows for a broader range of chemical transformations and applications .

Properties

CAS No.

17306-04-6

Molecular Formula

C9H6BrClO

Molecular Weight

245.5 g/mol

IUPAC Name

(E)-1-(4-bromophenyl)-3-chloroprop-2-en-1-one

InChI

InChI=1S/C9H6BrClO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-6H/b6-5+

InChI Key

RXPBSMJSLNBUBZ-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/Cl)Br

SMILES

C1=CC(=CC=C1C(=O)C=CCl)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CCl)Br

Synonyms

(E)-4'-Bromo-β-chloroacrylophenone

Origin of Product

United States

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